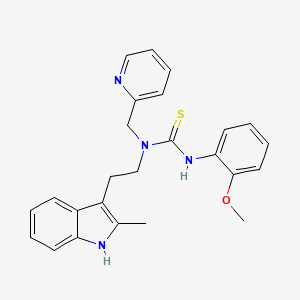

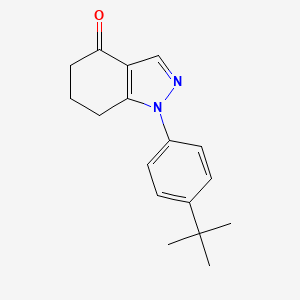

3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a thiourea derivative, which is a class of compounds known for their various biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiourea derivatives like our compound of interest typically involves the reaction of an amine with thiocyanate or thiourea. For instance, Mushtaque et al. (2016) described the synthesis of a similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, which involved characterizing the compound using spectroscopic methods like FT-IR, NMR, and mass spectrometry (Mushtaque et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using various spectroscopic techniques. The study by Mushtaque et al. (2016) employed DFT studies to analyze the IR, UV, and NBO of the synthesized compound, revealing its molecular configuration (Mushtaque et al., 2016).

Chemical Reactions and Properties

Thiourea derivatives typically exhibit interesting chemical reactivity due to their functional groups. They can undergo various reactions, such as cyclization or interaction with DNA, as observed in studies like those conducted by Mushtaque et al. (2016), where DNA binding and cytotoxicity were assessed (Mushtaque et al., 2016).

Applications De Recherche Scientifique

Molecular Characterization and Quantum Chemical Studies

A compound closely related to the specified chemical, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and extensively characterized using various spectroscopic techniques including FT-IR, NMR, and mass spectrometry. Quantum chemical studies using DFT (Density Functional Theory) were also conducted to understand the compound's properties, revealing insights into its electronic structure, stability, and chemical potential. Additionally, this compound demonstrated significant binding to DNA, hinting at potential applications in the realm of molecular biology or pharmaceuticals (Mushtaque et al., 2016).

Biological Activity and DNA Binding Studies

Another derivative, 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea, underwent similar characterization and was further examined for its cytotoxicity and cell cycle arrest capabilities. The compound exhibited non-toxicity up to certain concentrations against various cell lines and demonstrated the ability to arrest cell cycles, indicating potential for further exploration in cancer research and therapy (Mushtaque et al., 2017).

Antifungal Activity of Pyrimidine Derivatives

A series of novel pyrimidine derivatives, including (pyridin-3-ylmethyl)thio and phenylamino moieties, were synthesized and evaluated for their antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These studies are crucial in the search for new and effective antifungal agents, potentially contributing to agricultural sciences and pharmacology (Shi-Chun Wang et al., 2018).

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4OS/c1-18-20(21-10-3-4-11-22(21)27-18)14-16-29(17-19-9-7-8-15-26-19)25(31)28-23-12-5-6-13-24(23)30-2/h3-13,15,27H,14,16-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQHMKONYSUPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)

![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)

![N-[2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2490316.png)